N-cyclobutyl-4-iodoaniline
Overview
Description
N-cyclobutyl-4-iodoaniline: is a chemical compound that belongs to the class of anilines. It features a cyclobutyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring.
Mechanism of Action
Target of Action
N-cyclobutyl-4-iodoaniline is a type of iodoaniline . Iodoanilines are often used in the synthesis of various pharmaceuticals and can interact with a variety of biological targets depending on their specific structures .
Mode of Action
The mode of action of this compound would depend on its specific structure and the biological target it interacts with. Generally, iodoanilines can participate in various types of chemical reactions, including coupling reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its biological target. Iodoanilines can be involved in a variety of biochemical pathways due to their reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Iodination of Aniline: One common method involves the direct iodination of aniline derivatives.
Transition-Metal-Free Decarboxylative Iodination: Another method involves the decarboxylative iodination of anthranilic acids using potassium iodide and iodine under oxygen.
Industrial Production Methods: Industrial production methods for N-cyclobutyl-4-iodoaniline typically involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The use of specific catalysts and solvents can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-cyclobutyl-4-iodoaniline can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or iodine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted anilines.
Oxidation Products: Oxidation can yield nitroso or nitro derivatives of the compound.
Scientific Research Applications
Chemistry: N-cyclobutyl-4-iodoaniline serves as a crucial building block for synthesizing complex organic molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the manufacturing of dyes and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications .
Comparison with Similar Compounds
4-Iodoaniline: Similar in structure but lacks the cyclobutyl group, making it less sterically hindered.
2-Iodoaniline: Another similar compound with the iodine atom in a different position, affecting its reactivity and applications.
Uniqueness: N-cyclobutyl-4-iodoaniline’s unique combination of a cyclobutyl group and an iodine atom provides distinct steric and electronic properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
N-cyclobutyl-4-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAYFGAHWDZOQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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